N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide:
Scientific Research Applications
Chemistry: N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a catechol derivative, under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzodioxine intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.
Methylation of the Nitrogen Atom: The final step involves the methylation of the nitrogen atom using a methylating agent, such as methyl iodide, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The sulfonamide group can form hydrogen bonds with target proteins, while the benzodioxine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxine: Lacks the sulfonamide and methyl groups, making it less versatile in terms of chemical reactivity and biological activity.
N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group, leading to different chemical and biological properties.
Uniqueness: N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to the presence of both the sulfonamide and methyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-10-15(11,12)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQOHBUFHOTLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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